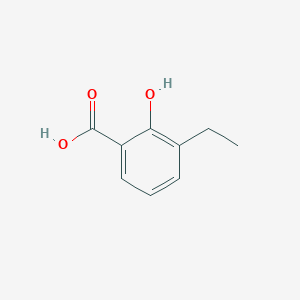

3-Ethyl-2-hydroxybenzoic acid

CAS No.: 4295-51-6

Cat. No.: VC2318980

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4295-51-6 |

|---|---|

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | 3-ethyl-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C9H10O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |

| Standard InChI Key | ZTGYRAPTDJTYGC-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=CC=C1)C(=O)O)O |

| Canonical SMILES | CCC1=C(C(=CC=C1)C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Physical and Chemical Properties

Physical Characteristics

The physical properties of 3-Ethyl-2-hydroxybenzoic acid provide insight into its behavior under various conditions and its potential applications. These properties are summarized in Table 1.

Table 1. Physical Properties of 3-Ethyl-2-hydroxybenzoic acid

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | |

| Density | 1.247 g/cm³ | |

| Boiling Point | 304.3°C at 760 mmHg | |

| Flash Point | 152.1°C | |

| Refractive Index | 1.584 | |

| Vapor Pressure | 0.000386 mmHg at 25°C |

The compound exhibits a relatively high boiling point typical of carboxylic acids with intramolecular hydrogen bonding capabilities. Its low vapor pressure indicates limited volatility at room temperature, which has implications for its handling and storage. The density and refractive index values are consistent with aromatic compounds containing multiple oxygen-containing functional groups.

Structural Relationships and Comparative Analysis

Relationship to Other Hydroxybenzoic Acids

3-Ethyl-2-hydroxybenzoic acid belongs to the broader family of substituted salicylic acids. These compounds share the core structure of a benzoic acid with a hydroxyl group at the ortho position. The addition of the ethyl group at position 3 distinguishes it from salicylic acid itself and imparts distinct physical and chemical properties.

Comparison with Related Compounds

A related compound, 3-ethyl-2-hydroxy-6-methylbenzoic acid (CAS 20717-15-1), has an additional methyl substituent at position 6 . This structural modification results in different physical properties, as shown in Table 2.

Table 2. Comparison of 3-Ethyl-2-hydroxybenzoic acid and 3-ethyl-2-hydroxy-6-methylbenzoic acid

The addition of the methyl group increases the molecular weight, slightly decreases the density, and raises both the boiling point and flash point. These differences highlight how subtle structural modifications can significantly affect the physical properties of these hydroxybenzoic acid derivatives.

Another structurally related compound is 3-Ethyl-2-hydroxybenzaldehyde, which features an aldehyde group instead of a carboxylic acid. While this compound shows different chemical reactivity due to the aldehyde functional group, it shares some structural similarities with our target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume